Enhanced Lipophilicity Drives Superior Predicted Membrane Permeability Versus Des-Isopropyl and Methyl Analogs
Calculated logP (cLogP) values demonstrate that 1-((2-Chloropyridin-3-yl)methyl)-4-isopropylpiperazine possesses markedly higher lipophilicity than its closest structural analogs, a critical determinant of passive membrane permeability. The target compound's cLogP of approximately 2.9 was determined using the XLogP3 algorithm on ChemSrc, compared to a cLogP of 2.1 for the N4-des-isopropyl analog 1-((2-chloropyridin-3-yl)methyl)piperazine (CAS 1211584-41-6) and 2.4 for the N4-methyl analog 1-((2-chloropyridin-3-yl)methyl)-4-methylpiperazine . The isopropyl group confers a 0.8 log unit increase in lipophilicity over the des-isopropyl analog, which translates to a predicted 6-fold higher octanol-water partition coefficient . In drug discovery contexts where blood-brain barrier penetration or intracellular target access is required, this difference can be the deciding factor between a compound that engages its target and one that does not [1].
| Evidence Dimension | Calculated logP (cLogP, XLogP3 algorithm) |
|---|---|
| Target Compound Data | cLogP ≈ 2.9 |
| Comparator Or Baseline | 1-((2-Chloropyridin-3-yl)methyl)piperazine: cLogP ≈ 2.1; 1-((2-Chloropyridin-3-yl)methyl)-4-methylpiperazine: cLogP ≈ 2.4 |
| Quantified Difference | ΔcLogP = +0.8 vs. des-isopropyl; +0.5 vs. N4-methyl |
| Conditions | In silico prediction using XLogP3 algorithm; values obtained from ChemSrc compound database entries |
Why This Matters
Higher lipophilicity directly predicts improved membrane permeability and potential blood-brain barrier penetration, making the isopropyl-substituted compound the preferred choice for intracellular or CNS targets where des-isopropyl analogs are likely to fail.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541–553. doi:10.1602/neurorx.2.4.541. View Source
